Quinolin-3-ylmethanol
Description
Quinoline (B57606) Scaffold in Medicinal Chemistry
The quinoline nucleus is widely regarded as a "privileged scaffold" in drug discovery. tandfonline.comusc.edu This distinction arises from its ability to bind to various biological targets, enabling the development of drugs with diverse pharmacological activities. orientjchem.org Quinoline derivatives have been extensively investigated and developed as anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral agents. nih.govbenthamdirect.com The structural versatility of the quinoline ring allows for functionalization at multiple positions, which has been crucial in the design of novel bioactive molecules with improved efficacy and target selectivity. frontiersin.orgresearchgate.net The inherent properties of the quinoline scaffold make it an easily accessible and well-understood framework for creating new drugs, solidifying its prominent position in modern medicinal chemistry. tandfonline.comusc.edu
Research Trajectory of Quinolin-3-ylmethanol and its Analogues
The research focusing on this compound and its derivatives is primarily centered on its utility as a key intermediate for synthesizing more complex molecules with potential therapeutic value. Scientists have utilized the hydroxymethyl group at the 3-position as a reactive handle for further chemical modifications. For instance, researchers have synthesized novel quinoline-based 1,2,3-triazole hybrids starting from (2-morpholinoquinolin-3-yl)methanol, which were then evaluated for their cytotoxic activity against cancer cell lines. researchgate.net
Another research avenue involves the synthesis of thiophene-quinoline derivatives, where a key synthon, (2-chloroquinolin-3-yl)(thiophen-2-yl)methanol, was prepared and used in "click chemistry" approaches to create new compounds screened for anticancer properties. nih.gov Furthermore, quinoline analogues of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen (B1673614) have been designed and synthesized to investigate their potential as inhibitors of multidrug resistance proteins (MRP2), which play a role in cancer cell resistance to chemotherapy. nih.gov This body of research highlights a clear trajectory where this compound serves as a foundational building block for creating diverse and complex molecules for evaluation in medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
quinolin-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-8-5-9-3-1-2-4-10(9)11-6-8/h1-6,12H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGKQMOTLCGOQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506084 | |
| Record name | (Quinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13669-51-7 | |
| Record name | (Quinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (quinolin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Quinolin 3 Ylmethanol and Its Derivatives
Direct Synthesis Approaches to Quinolin-3-ylmethanol
The direct formation of the hydroxymethyl group at the C-3 position of the quinoline (B57606) ring can be achieved through several reliable reduction protocols. These methods offer efficient pathways to this compound and its substituted analogs.
Reduction-Based Protocols
The reduction of a nitrile group at the 3-position of the quinoline ring represents a potential route to this compound. While the direct conversion of a nitrile to a primary alcohol is a known transformation in organic synthesis, often requiring strong reducing agents like Lithium Aluminum Hydride (LiAlH4), specific examples for the direct synthesis of this compound from quinoline-3-carbonitrile are not extensively documented in the reviewed literature.
However, a related reduction has been reported for a substituted quinoline derivative. The reduction of 2-chloro-3-cyanoquinoline with LiAlH4 in tetrahydrofuran (B95107) (THF) has been shown to yield (2-chloroquinolin-3-yl)methanamine (B3047665) in good yield. rsc.org This transformation highlights the reactivity of the nitrile group on the quinoline ring towards strong reducing agents, although it leads to the corresponding amine rather than the alcohol.
An alternative, multi-step approach involves the initial hydrolysis of the quinoline-3-carbonitrile to quinoline-3-carboxylic acid. This can be achieved by treatment with aqueous sodium hydroxide (B78521) followed by acidification. researchgate.net The resulting carboxylic acid can then be esterified and subsequently reduced to the desired this compound.
A more common and direct method for the synthesis of this compound derivatives involves the reduction of the corresponding carbaldehyde. The reduction of 2-chloroquinoline-3-carbaldehyde (B1585622) is a well-established procedure that utilizes sodium borohydride (B1222165) (NaBH4) as the reducing agent. semanticscholar.org This reaction is typically carried out in an alcohol-based solvent such as methanol (B129727) or ethanol (B145695) at room temperature, providing the desired (2-chloroquinolin-3-yl)methanol (B155800) in high yields. medcraveonline.comnih.gov
The reduction of various substituted quinoline-3-carbaldehydes to their corresponding primary alcohols has been reported, demonstrating the versatility of this method. For instance, 4,6,8-triarylquinoline-3-carbaldehydes have been successfully reduced to the corresponding 4,6,8-triarylquinoline-3-methanol derivatives using sodium borohydride in refluxing ethanol. nih.gov
Table 1: Reduction of Substituted Quinoline-3-carbaldehydes
| Starting Material | Reducing Agent | Solvent | Product | Yield | Reference |
| 2-Chloroquinoline-3-carbaldehyde | Sodium Borohydride | Methanol | (2-Chloroquinolin-3-yl)methanol | - | semanticscholar.org |
| 2-Hydroxyquinoline-3-carbaldehyde | Sodium Borohydride | Ethanol/THF | 2-Hydroxythis compound | - | medcraveonline.com |
| 4,6,8-Triarylquinoline-3-carbaldehydes | Sodium Borohydride | Ethanol | 4,6,8-Triarylquinoline-3-methanols | Good | nih.gov |
| Tetrazolo[1,5-a]quinoline-4-carbaldehyde | Sodium Borohydride | Methanol | Tetrazolo[1,5-a]quinolin-4-yl-methanol | - | rsc.org |
Yields were reported as "good" or not specified in the source material.
Mitsunobu Reaction for Functionalization
The Mitsunobu reaction serves as a powerful tool for the functionalization of the hydroxyl group of this compound derivatives. Specifically, (2-chloroquinolin-3-yl)methanol can undergo a dehydration reaction with various nitrogen heterocyclic compounds, such as quinazolinone and pyrimidone, under Mitsunobu conditions. smolecule.comchemicalpapers.com This reaction typically employs a combination of triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in an anhydrous solvent like tetrahydrofuran (THF). smolecule.comchemicalpapers.comresearchgate.net The reaction proceeds via an alkoxyphosphonium salt intermediate, which is then displaced by the nucleophilic nitrogen of the heterocycle to form a new C-N bond. This method allows for the regioselective N-alkylation of the heterocyclic compounds with the (2-chloroquinolin-3-yl)methyl moiety. chemicalpapers.comepa.gov
Synthesis of Quinoline Derivatives as Precursors or Analogues
The synthesis of the quinoline core is a fundamental aspect of accessing this compound and its derivatives. Several classical methods have been developed for the construction of the quinoline ring system, which can then be further functionalized to introduce the desired hydroxymethyl group at the C-3 position.
Classical Quinoline Synthesis Protocols
Two of the most prominent classical methods for quinoline synthesis are the Friedländer synthesis and the Skraup synthesis.
The Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or an ester). wikipedia.orgresearchgate.net This reaction can be catalyzed by either acids or bases and provides a direct route to substituted quinolines. wikipedia.org The versatility of the Friedländer synthesis allows for the preparation of a wide range of quinoline derivatives by varying the starting materials. nih.gov
The Skraup synthesis is a reaction between an aniline, glycerol (B35011), an oxidizing agent (such as nitrobenzene), and sulfuric acid. wikipedia.orgnumberanalytics.com The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. iipseries.org While the classic Skraup reaction can be vigorous, modifications have been developed to improve its safety and applicability. wikipedia.org This method is particularly useful for the synthesis of quinolines that are unsubstituted in the pyridine (B92270) ring. organicreactions.org
These classical methods provide access to a variety of quinoline precursors which can be subsequently modified, for example, by introducing a formyl group at the 3-position, which can then be reduced to the target this compound.
Multicomponent and One-Pot Synthetic Strategies
Multicomponent reactions (MCRs) and one-pot syntheses have become powerful strategies in organic synthesis for the efficient construction of complex molecules like quinolines from simple starting materials in a single step. nih.govrsc.org These approaches offer significant advantages, including high atom economy, reduced waste generation, and operational simplicity. rsc.org
Several MCRs have been developed for the synthesis of quinoline derivatives. For instance, a one-pot, three-component reaction of aromatic aldehydes, malononitrile, and substituted anilines using zinc oxide nanoparticles as a catalyst in water provides highly substituted quinolines in excellent yields. niscpr.res.in This reaction proceeds through a Knoevenagel condensation followed by a Michael addition. niscpr.res.in Similarly, trityl chloride has been used as a neutral catalyst for the multicomponent cyclization of an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil (B104193) to produce pyrimido[4,5-b]quinolines. nih.gov
The synthesis of methoxybenzo[h]quinoline-3-carbonitrile derivatives has been achieved through a sequential multicomponent reaction of aromatic aldehydes, malononitrile, and 1-tetralone (B52770) in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid. mdpi.com Another example is the synthesis of pyrazolo[3,4-b]quinolines from the reaction of 5-aminopyrazole, an aromatic aldehyde, and dimedone. mdpi.com
One-pot syntheses often involve a sequence of reactions carried out in the same reaction vessel without the isolation of intermediates. A notable example is the synthesis of [2,8-Bis(trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone, where the sequential steps are conveniently performed in the same pot. google.com A one-pot synthesis of 3-substituted quinoline carboxylates from anilines with high yields has also been reported. google.com Furthermore, a straightforward one-pot method for preparing quinolines via a multi-component reaction using acetals or cyclic acetals, aromatic amines, and alkynes catalyzed by Bi(OTf)₃ has been developed, which proceeds under mild conditions with good yields. researchgate.net An operationally simple one-pot procedure involving the conjugate addition of NaI to β-(2-aminophenyl)-α,β-ynones, followed by cyclization and a palladium-catalyzed reaction, affords 4-(1H-indol-3-yl)quinolines. sorbonne-universite.fr
These multicomponent and one-pot strategies provide efficient and versatile routes to a diverse range of quinoline scaffolds, highlighting their importance in modern synthetic chemistry. rsc.orgrsc.orgresearchgate.net
Advanced Functionalization Techniques
Advanced functionalization techniques are crucial for modifying the quinoline core to access a diverse range of derivatives with tailored properties. These methods allow for the introduction of various substituents at specific positions of the quinoline ring, expanding the chemical space for drug discovery and materials science.
Suzuki Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, and it has been extensively applied to the functionalization of the quinoline scaffold. nih.govusd.edu This palladium-catalyzed reaction typically involves the coupling of a haloquinoline with an arylboronic acid to introduce an aryl group onto the quinoline ring. nih.govresearchgate.net
For instance, new arylated quinolines have been synthesized via the Suzuki-Miyaura cross-coupling reaction using 3-bromoquinoline (B21735) as a starting material. nih.gov Similarly, the reaction of 4-chloroquinoline (B167314) derivatives with various boronic acids in the presence of a palladium catalyst has been employed to produce arylated quinolines. researchgate.net In some cases, polymer-supported triphenylphosphine is used, which simplifies the purification process by avoiding the need for an aqueous base. researchgate.net
The Suzuki coupling has also been utilized to synthesize 5-aryl- and 5,7-diaryl-quinolines from 5-bromo-8-methoxyquinoline (B186703) and 5,7-dibromo-8-methoxyquinoline, respectively, by reacting them with substituted phenylboronic acids in the presence of dichlorobis(triphenylphosphine)palladium(II) as the catalyst. researchgate.net Theoretical studies have also been conducted to understand the mechanism of Suzuki coupling reactions catalyzed by palladium complexes bearing quinoline-based ligands. usd.eduusd.edu
The versatility of the Suzuki cross-coupling reaction allows for the introduction of a wide array of aryl and heteroaryl substituents onto the quinoline core, making it an indispensable tool for the synthesis of diverse quinoline derivatives. nih.govresearchgate.netresearchgate.net
Table 3: Examples of Suzuki Cross-Coupling Reactions for Quinoline Functionalization
| Quinoline Substrate | Coupling Partner | Catalyst | Product Type | Reference |
| 3-Bromoquinoline | Arylboronic acids | Palladium catalyst | 3-Arylquinolines | nih.gov |
| 4-Chloroquinoline derivatives | Arylboronic acids | Palladium acetate/Polymer-supported triphenylphosphine | 4-Arylquinolines | researchgate.net |
| 5-Bromo-8-methoxyquinoline | Substituted phenylboronic acids | Dichlorobis(triphenylphosphine)palladium(II) | 5-Aryl-8-methoxyquinolines | researchgate.net |
| 5,7-Dibromo-8-methoxyquinoline | Substituted phenylboronic acids | Dichlorobis(triphenylphosphine)palladium(II) | 5,7-Diaryl-8-methoxyquinolines | researchgate.net |
Wittig Reactions for Quinoline-Stilbene Analogues
The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds, and it has been effectively employed in the synthesis of quinoline-stilbene analogues. nih.govwiley-vch.de Stilbenes, characterized by a C6-C2-C6 structural skeleton, are of significant interest, and their conjugation with a quinoline moiety can lead to compounds with enhanced biological activities. nih.govresearchgate.net
A series of quinoline-stilbene derivatives have been synthesized by reacting substituted quinoline carbaldehydes with benzyltriphenylphosphonium (B107652) chloride using the Wittig reaction. nih.gov These reactions are typically carried out in a solvent like dimethylformamide (DMF) with a base such as potassium hydroxide (KOH). nih.gov The products obtained are often predominantly the cis-isomers, which can be confirmed by the coupling constant of the olefinic double bonds in their NMR spectra. nih.gov
The Wittig reaction and its variations, like the Horner-Wadsworth-Emmons reaction, are versatile for preparing various substituted stilbenes. wiley-vch.de The reaction is generally not sensitive to atmospheric oxygen, which simplifies the experimental procedure. wiley-vch.de While the classical Wittig reaction is stoichiometric, it remains a crucial method for creating the stilbene (B7821643) double bond, especially when starting from a carbonyl functionality. uliege.be
The synthesis of quinoline-stilbene hybrids through the Wittig reaction provides a direct route to novel molecular architectures that combine the structural features of both quinolines and stilbenes, opening avenues for the development of new therapeutic agents and functional materials. nih.govconsensus.app
Pinacolination Reactions
Pinacolination reactions offer a method for the synthesis of vicinal diols, which can be precursors to or derivatives of this compound. This reductive coupling of carbonyl compounds, such as aldehydes or ketones, forms a carbon-carbon bond between the carbonyl groups, yielding a 1,2-diol. wikipedia.orgorganic-chemistry.org
A notable example involves the pinacolization of 2-methoxyquinoline-3-carbaldehyde. This reaction can be achieved using an aluminum powder-potassium hydroxide reagent combination at ambient temperature in methanol. nih.gov The resulting product is a vicinal diol, specifically a pinacol (B44631) of quinoline. nih.gov The reaction proceeds through a one-electron reduction of the carbonyl group to a ketyl radical anion. Two of these ketyl radicals then couple to form the diol. wikipedia.org
The general mechanism for a pinacol coupling reaction is as follows:
One-electron reduction: A reducing agent donates an electron to the carbonyl group of the aldehyde or ketone, forming a ketyl radical anion.
Coupling: Two ketyl radical anions couple together to form a vicinal diol, with both hydroxyl groups initially deprotonated.
Protonation: The addition of a proton source, such as water, protonates the alkoxides to yield the final diol product. wikipedia.org
While this method provides a route to quinoline-based diols, the direct synthesis of this compound itself would require subsequent chemical transformations of the diol.
Vilsmeier-Haack Formylation as a Precursor Step
The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of aromatic and heterocyclic compounds, serving as a critical precursor step in the synthesis of this compound. niscpr.res.inchemijournal.comchemijournal.com This reaction introduces a formyl group (-CHO) onto the quinoline ring, typically at the 3-position, to produce quinoline-3-carbaldehyde. This aldehyde can then be reduced to the corresponding alcohol, this compound.
The Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), is a key component of this reaction. niscpr.res.inchemijournal.com The reaction of N-arylacetamides with the Vilsmeier reagent can lead to the regioselective synthesis of 2-chloro-3-formylquinolines. niscpr.res.in The presence of electron-donating groups on the N-arylacetamide generally leads to good yields of the quinoline product. niscpr.res.in
Table 1: Vilsmeier-Haack Reaction Conditions for the Synthesis of Substituted 2-chloro-3-formylquinolines
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
| N-arylacetamides | POCl₃, DMF | 0-5°C then 90°C | 2-chloro-3-formylquinolines | Good to moderate | niscpr.res.in |
| Substituted acetanilide | DMF, POCl₃ | 80-90°C, 6-8 hours | 2-chloro-8-methyl-3-formyl quinoline | High | chemijournal.com |
The resulting 2-chloro-3-formylquinolines are versatile intermediates. The formyl group can be reduced to a hydroxymethyl group to yield a derivative of this compound. This reduction can be achieved using standard reducing agents like sodium borohydride.
Aromatic Nucleophilic Substitution Reactions
Aromatic nucleophilic substitution (SNAr) reactions are pivotal in modifying the quinoline ring, particularly when starting with halo-substituted quinolines like the 2-chloro-3-formylquinolines obtained from the Vilsmeier-Haack reaction. semanticscholar.orgresearchgate.net These reactions allow for the introduction of various functionalities at the position of the leaving group (e.g., the chloro group).
For instance, the chloro group at the C-2 position of 2-chloroquinoline-3-carbaldehyde can be displaced by various nucleophiles. thaiscience.info This is a common strategy to synthesize a wide range of quinoline derivatives. While this specific reaction modifies the 2-position, the aldehyde at the 3-position remains available for subsequent reduction to the alcohol, thus producing a substituted this compound derivative.
An efficient method for the nucleophilic aromatic substitution of 2-chloroquinoline-3-carbaldehydes involves the use of a phase transfer catalyst like cetyltrimethylammonium bromide (CTAB) in combination with polyethylene (B3416737) glycol-400 (PEG-400). thaiscience.info This protocol has been used for the synthesis of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes in excellent yields and with shorter reaction times compared to previously reported methods. thaiscience.info The resulting aldehyde can then be reduced to the corresponding this compound derivative.
Table 2: Aromatic Nucleophilic Substitution of 2-Chloroquinoline-3-carbaldehydes
| Substrate | Nucleophile | Catalyst/Solvent | Product | Yield | Reference |
| 2-chloroquinoline-3-carbaldehydes | Piperidine | CTAB, PEG-400 | 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes | >95% | thaiscience.info |
| 2-chloroquinoline-3-carbaldehyde | Various amines | - | 2-amino-quinoline-3-carbaldehydes | - | semanticscholar.org |
These substitution reactions significantly expand the diversity of this compound derivatives that can be synthesized, allowing for the fine-tuning of their chemical and biological properties.
Methanol as a Sustainable C1 Source in Functionalization
The use of methanol as a C1 source in organic synthesis is a growing area of interest due to its low cost, abundance, and sustainability. unimi.itnih.gov In the context of quinoline chemistry, methanol can be utilized in various functionalization reactions, although its direct role in the primary synthesis of the this compound core from simpler precursors is less direct.
Methanol can act as a building block in copper-catalyzed reactions to form heterocyclic systems. unimi.itresearchgate.net For example, copper-catalyzed reactions of aminoalcohols and diaminoalkanes in methanol under oxidative conditions can lead to the formation of five-, six-, and seven-membered polyheterocyclic rings, where methanol serves as both the solvent and a reagent. unimi.it
While not a direct synthesis of this compound, these methodologies highlight the potential for incorporating a hydroxymethyl group or a precursor functionality onto a pre-existing quinoline or a related nitrogen-containing heterocyclic system using methanol as the carbon source. This approach aligns with the principles of green chemistry by utilizing a renewable and readily available C1 building block. unimi.it
Chemical Reactivity and Transformation Pathways of Quinolin 3 Ylmethanol
Alcohol Functional Group Reactivity
The exocyclic hydroxyl group of quinolin-3-ylmethanol is a primary alcohol, and as such, it undergoes reactions typical of this functional group, including oxidation, reduction, and esterification.
Oxidation and Reduction Pathways
The hydroxymethyl group of this compound and its derivatives can be readily oxidized to form the corresponding aldehydes or carboxylic acids, depending on the reagents and reaction conditions employed. Conversely, while the alcohol is already in a reduced state, the quinoline (B57606) ring itself can be reduced, or the hydroxyl group can be further reduced to a methyl group.
Mild oxidation of a substituted analog, 2-chloroquinolin-3-yl methanol (B129727), using diethyl azodicarboxylate (DEAD) in the presence of a catalytic amount of zinc bromide, has been shown to produce 2-chloroquinoline-3-carbaldehyde (B1585622) in high yield. rsc.org More general oxidizing agents can also be employed. For instance, chromium trioxide (CrO₃) is known to selectively oxidize primary alcohols to aldehydes, while stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) under acidic conditions can convert the hydroxymethyl group to a carboxylic acid.
Reduction reactions can target either the hydroxymethyl group or the quinoline nucleus. The use of strong reducing agents like lithium aluminum hydride (LiAlH₄) can lead to the reduction of the hydroxymethyl group to a methyl group, as demonstrated in the case of (1,2,3,4-tetrahydroquinolin-2-yl)methanol, which forms 2-methyl-1,2,3,4-tetrahydroquinoline. Catalytic hydrogenation, on the other hand, can selectively reduce the quinoline ring system to a 1,2,3,4-tetrahydroquinoline (B108954) derivative without affecting the hydroxymethyl moiety, using catalysts such as platinum oxide (PtO₂) in methanol. Gold nanoparticle-catalyzed reduction of quinolines to 1,2,3,4-tetrahydroquinolines has also been achieved using hydrosilanes and ethanol (B145695). researchgate.netresearchgate.net
Table 1: Oxidation and Reduction Reactions of this compound and Derivatives
| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Oxidation | 2-Chloroquinolin-3-yl methanol | DEAD, ZnBr₂ (cat.), Toluene, reflux | 2-Chloroquinoline-3-carbaldehyde | 86 | rsc.org |
| Oxidation | (1,2,3,4-Tetrahydroquinolin-2-yl)methanol | CrO₃ | 2-Quinolinecarboxaldehyde | 65-70 | |
| Oxidation | (1,2,3,4-Tetrahydroquinolin-2-yl)methanol | KMnO₄/H⁺ | 2-Quinolinecarboxylic acid | >80 | |
| Reduction | (1,2,3,4-Tetrahydroquinolin-2-yl)methanol | LiAlH₄, Et₂O, rt | 2-Methyl-1,2,3,4-tetrahydroquinoline | 75-82 | |
| Reduction (Ring) | Quinoline precursor | PtO₂/H₂, MeOH, H₂ (1 atm) | Tetrahydroquinoline derivative | >90 | |
| Reduction (Ring) | Functionalized Quinolines | Au/TiO₂, PhMe₂SiH, EtOH, 70°C | 1,2,3,4-Tetrahydroquinolines | Moderate to Excellent | researchgate.net |
Methanolysis Reactions
Quinoline Core Reactivity
The quinoline ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the nitrogen atom, which deactivates the ring towards electrophilic attack and directs substitution to specific positions. The hydroxymethyl substituent at the 3-position can also exert an electronic influence on the ring's reactivity.
Nucleophilic Substitution Reactions
Nucleophilic substitution on the quinoline ring is favored at the C2 and C4 positions, which are electron-deficient due to the influence of the nitrogen atom. cutm.ac.inuop.edu.pk While this compound itself does not have a leaving group on the heterocyclic core, derivatives of quinoline can undergo nucleophilic substitution. For instance, the synthesis of some quinoline derivatives involves the nucleophilic substitution of a halogen at the 4-position. nih.gov Furthermore, the hydroxymethyl group itself can, under certain conditions, act as a leaving group in nucleophilic substitution reactions. smolecule.com
Condensation Reactions
While direct condensation reactions involving the methylidyne C-H of the hydroxymethyl group of this compound are not prominently reported, related quinoline aldehydes are known to participate in condensation reactions. For example, quinoline-4-carboxaldehyde undergoes condensation with various anilines in the presence of an acid catalyst to form Schiff bases (imines). nih.gov The well-known Friedländer synthesis of quinolines involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an α-methylene group adjacent to a carbonyl, which highlights the general reactivity of quinoline precursors in condensation reactions. rsc.orgnih.gov The Combes quinoline synthesis is another example, which involves the condensation of anilines with β-diketones. researchgate.net
Cyclization Reactions
The quinoline framework, particularly when substituted with reactive groups like a hydroxyl or a halogen, serves as a versatile scaffold for the synthesis of more complex, fused heterocyclic systems. Derivatives of this compound are key starting materials in various palladium-catalyzed and other cyclization reactions to build polycyclic structures.
Research has demonstrated that (2-chloroquinolin-3-yl)methanol (B155800) is a valuable precursor for constructing quinoline-fused triazolo-oxepines. researchgate.net This transformation proceeds through a sequence of O-propargylation, a "click" reaction, and finally a palladium-catalyzed C-H functionalization. researchgate.net Similarly, derivatives such as 2-(2-haloaryloxy)quinoline-3-carboxylic acids, which can be obtained from 2-chloro-3-formylquinolines (the oxidized form of the corresponding methanol), undergo palladium-catalyzed decarboxylative cyclization to yield benzofuro[2,3-b]quinolines. researchgate.net
Intramolecular cyclization strategies are also prominent. For instance, 3-alkynyl-2-arylquinolines can undergo cycloisomerization to form benzo[c]acridines, a reaction that can be catalyzed by PtCl2 or promoted by trifluoromethanesulfonic acid (TfOH), depending on the substituents. chim.it Another pathway involves the conversion of 2-(thiophen-3-yl)- or 2-(furan-3-yl)-3-carbaldehydes into dibromo olefins, which, after further reactions, undergo intramolecular cyclization to yield thieno[2,3-c]acridine and furo[2,3-c]acridine derivatives. chim.it These examples highlight how the quinoline-3-ylmethanol structural motif is integral to the synthesis of elaborate fused systems through various cyclization cascades. chim.itsemanticscholar.org
A summary of representative cyclization reactions starting from quinoline derivatives is presented below.
| Starting Material Class | Reagents/Catalyst | Product Class | Ref |
| (2-Chloroquinolin-3-yl)methanol derivatives | 1. Propargylation 2. Click Reaction 3. Pd Catalyst | Quinoline-fused triazolo-oxepines | researchgate.net |
| 2-(2-Haloaryloxy)quinoline-3-carboxylic acids | Palladium Catalyst | Benzofuro[2,3-b]quinolines | researchgate.net |
| 3-Alkynyl-2-arylquinolines | PtCl₂, TfOH | Benzo[c]acridines | chim.it |
| 2-Alkynylquinoline-3-carboxaldehydes | Various amines | Benzo[b] researchgate.netpku.edu.cnnaphthyridines | chim.it |
Hydrogenation and Dehydrogenation Processes
The quinoline ring system is susceptible to hydrogenation, typically resulting in the formation of 1,2,3,4-tetrahydroquinoline derivatives. This transformation is of significant interest as these reduced heterocycles are core structures in many natural products and pharmaceuticals. pku.edu.cn The reverse process, dehydrogenation, can regenerate the aromatic quinoline ring.
Hydrogenation The catalytic hydrogenation of quinolines is the most common method for producing tetrahydroquinolines. nih.gov This process involves the addition of hydrogen across one of the rings of the quinoline system, usually the pyridine (B92270) ring, under the influence of a metal catalyst. A variety of transition-metal catalysts, both homogeneous and heterogeneous, have been developed for this purpose.
Ruthenium Catalysts: Chiral cationic Ruthenium complexes have been shown to be highly effective for the asymmetric hydrogenation of quinolines, yielding optically active tetrahydroquinolines with high enantioselectivity (up to 99% ee). pku.edu.cn The reaction conditions, such as solvent and hydrogen pressure, significantly influence both the reactivity and the stereochemical outcome. pku.edu.cn For example, alcoholic solvents like methanol are often preferred, and while the reaction can proceed at pressures as low as 10 atm, higher pressures (e.g., 20 atm) can lead to better conversions. pku.edu.cn
Cobalt Catalysts: Heterogeneous cobalt-based catalysts, prepared in-situ from simple cobalt salts like Co(OAc)₂ through reduction with zinc powder, provide a convenient method for the pressure hydrogenation of quinolines in aqueous solutions. researchgate.net Bimetallic catalysts, such as Co-Cu oxides, have also been developed for efficient quinoline hydrogenation at relatively low temperatures (down to 60 °C). researchgate.net
Manganese Catalysts: Manganese pincer complexes have been utilized in the synthesis of tetrahydroquinolines through a "borrowing hydrogen" methodology. nih.gov This catalytic system is also active in the direct hydrogenation of quinolines using external hydrogen gas, requiring significantly lower pressures (e.g., 4 bar) compared to other manganese systems. nih.gov
The table below summarizes typical conditions for the hydrogenation of the quinoline ring.
| Catalyst Type | Catalyst Example | Pressure (H₂) | Temperature | Solvent | Ref |
| Ruthenium | (R,R)-RuCl[(p-cymene)(Tsf-dpen)] | 10-20 atm | Room Temp - Elevated | Methanol, Acetone, CH₂Cl₂ | pku.edu.cn |
| Cobalt (heterogeneous) | Co(OAc)₂ / Zn | 30 bar | 70-150 °C | Water | researchgate.net |
| Manganese | Mn PN³ Pincer Complex | 4 bar | 120 °C | Toluene | nih.gov |
| Cobalt-Copper | Co₃Cu₁Oₓ | Not specified | 60 °C | Not specified | researchgate.net |
Dehydrogenation Dehydrogenation is the reverse of hydrogenation and is a key step in "acceptorless dehydrogenative coupling" reactions. nih.gov In the context of synthesizing quinolines from 2-aminobenzyl alcohols and other alcohols, a dehydrogenation step is essential. nih.gov Transition metal hydrides are critically involved in both hydrogenation and dehydrogenation, acting as carriers for hydrogen transfer. ill.eu Catalytic systems, such as those based on manganese or iridium, can facilitate both the forward (hydrogenation) and reverse (dehydrogenation) reactions, depending on the reaction conditions and the presence or absence of a hydrogen source/acceptor. nih.gov
Formation of Salts with Acids
The quinoline molecule contains a nitrogen atom with a lone pair of electrons in an sp² hybrid orbital, which imparts basic properties to the compound. nih.gov As a weak tertiary base, the quinoline nucleus in this compound can react with various acids to form salts. nih.gov This is a fundamental reaction of amines and aza-heterocycles.
The protonation typically occurs at the nitrogen atom, resulting in the formation of a quinolinium cation. The reaction with a generic acid (HA) can be represented as:
Quinoline-CH₂OH + HA → [Quinoline-H]⁺-CH₂OH · A⁻
A variety of acids can be used for this purpose, ranging from simple inorganic acids to complex organic acids. For example, a patent for the synthesis of Pitavastatin describes the formation of a triphenylphosphonium bromide salt from a (2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol (B138573) derivative, showcasing salt formation on a more complex quinoline structure. google.com The use of acids like sulfuric acid and p-toluenesulfonic acid as catalysts in reactions involving quinoline synthesis underscores the interaction between the quinoline nitrogen and acidic species. google.comgoogle.com Furthermore, various quinoline derivatives have been prepared as trifluoroacetic acid salts. sigmaaldrich.com The formation of salts is a common strategy to improve the crystallinity, solubility, and handling of quinoline-based compounds in pharmaceutical and chemical research.
Biological Activity and Mechanistic Elucidation of Quinolin 3 Ylmethanol Analogues
Antimicrobial Efficacy
The antimicrobial properties of quinoline (B57606) derivatives extend to both bacteria and fungi, with specific structural features influencing their spectrum of activity. rsc.orgmdpi.com
Quinoline derivatives are recognized for their antibacterial potential. rsc.org For instance, certain quinoline-based compounds have demonstrated significant activity, such as a carbothioamide-based quinoline motif which showed a 20 mm zone of inhibition against P. aeruginosa. rsc.org The development of quinolone antibacterial agents, which target essential bacterial enzymes, highlights the importance of this chemical class in combating bacterial infections. nih.gov
A primary mechanism for the antibacterial action of the broader class of quinolone drugs is the targeting of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Quinolones trap these enzymes in a complex with DNA, leading to the formation of double-strand DNA breaks. nih.govnih.gov This action inhibits DNA synthesis and ultimately results in bacterial cell death. nih.gov While DNA gyrase was initially thought to be the sole target, it is now understood that topoisomerase IV is also a primary target for quinolones, particularly in certain Gram-positive bacteria. nih.gov Resistance can emerge through mutations in the genes encoding these enzymes. nih.gov
Analogues of quinoline have also shown promising antifungal properties. rsc.orgresearchgate.net For example, an analogue of the antimalarial drug mefloquine (B1676156), which shares a quinoline methanol (B129727) structure, demonstrated potent activity against the life-threatening fungi Cryptococcus neoformans and Candida albicans. nih.govnih.gov Research into stereoisomers of a mefloquine analogue revealed that all four stereoisomers retained significant antifungal activity, with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 8 μg/mL against these fungi. nih.govnih.gov This suggests that the stereochemistry of the methanol-bearing side group is not a critical determinant for its antifungal properties. nih.govnih.gov Other studies have identified 5,7-dichloro and 5,7-dibromo quinoline derivatives as having great fungicidal activities. rsc.org
Table 1: Antifungal Activity of a Mefloquine Analogue's Stereoisomers This table is interactive. You can sort and filter the data.
| Stereoisomer Configuration | Target Fungus | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|---|
| erythro enantiomer | C. neoformans | 1 |
| erythro enantiomer | C. albicans | 4 |
| threo enantiomer | C. neoformans | 2 |
| threo enantiomer | C. albicans | 8 |
Data sourced from recent studies on mefloquine analogues. nih.govnih.gov
Antibacterial Activity
Antimalarial Activity
Quinoline-containing compounds are a dominant class of antimalarial drugs, with quinine (B1679958), isolated from the Cinchona tree, being the first effective treatment. e-century.usmdpi.com The quinoline methanol structure is central to antimalarials like quinine and mefloquine. asm.orgslideshare.net The urgent need for new antimalarials stems from the widespread resistance of the deadliest malaria parasite, Plasmodium falciparum, to existing drugs like chloroquine (B1663885). nih.govnih.gov Research has focused on creating hybrid molecules and modifying existing quinoline structures to enhance activity against resistant strains. e-century.usnih.gov
The primary mechanism of action for many quinoline antimalarials, including quinine and chloroquine, is the inhibition of haemozoin formation. uct.ac.zaasm.org During its life cycle within red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. wikipedia.orgnih.gov To protect itself, the parasite detoxifies the heme by converting it into an insoluble, crystalline form called hemozoin. wikipedia.orgnih.govnih.gov Quinoline drugs are thought to interfere with this process. wikipedia.org They bind to both free heme and the growing hemozoin crystal, effectively capping the crystal surface and preventing further heme polymerization. wikipedia.org This leads to an accumulation of toxic heme within the parasite's digestive vacuole, ultimately causing its death. liverpool.ac.uk The inhibition of haemozoin formation is considered a key drug target because it is essential for the parasite's survival and is absent in the human host. wikipedia.orgd-nb.info
Quinine, a quinoline methanol, and chloroquine, a 4-aminoquinoline, are both foundational antimalarial drugs that share the core mechanism of inhibiting haemozoin biocrystallization. uct.ac.zanih.gov Both drug classes accumulate in the parasite's acidic digestive vacuole and are believed to interfere with heme detoxification. uct.ac.zaasm.org Despite this shared primary target, there are differences in their detailed modes of action and resistance profiles. uct.ac.zanih.gov Chloroquine resistance is strongly linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT). asm.org While some cross-resistance to quinine can occur in chloroquine-resistant strains, quinine often remains effective, suggesting that its mechanism may involve additional factors or different interactions with parasite components. asm.orgnih.gov For example, studies have shown that these quinolines can modulate endocytosis and vesicle trafficking within the parasite in different ways. uct.ac.za The development of fluorescent analogues of both quinine and chloroquine has helped to visualize their accumulation near the site of hemozoin, confirming the digestive vacuole as a primary site of action for both. uct.ac.za
Anticancer and Cytotoxic Effects
Quinoline-3-ylmethanol analogues have emerged as a significant class of compounds with promising anticancer and cytotoxic properties. researchgate.net Extensive research has demonstrated their efficacy against a variety of human cancer cell lines, including those of the lung, breast, colon, liver, cervix, and pancreas. researchgate.netneuroquantology.comnih.gov The cytotoxic activity of these compounds is often evaluated using in vitro assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, which measures the metabolic activity of cells and thus their viability. nih.govsci-hub.se
The core quinoline structure serves as a versatile scaffold, allowing for the synthesis of a diverse range of derivatives with enhanced biological activity. researchgate.netresearchgate.net Modifications at various positions of the quinoline ring, as well as the introduction of different functional groups and heterocyclic moieties, have led to the development of potent anticancer agents. neuroquantology.comresearchgate.net For instance, the synthesis of thiophene-quinoline hybrids has yielded compounds with significant cytotoxic effects. nih.govsci-hub.se Similarly, quinoline-3-carbaldehyde hydrazones bearing a 1,2,4-triazole (B32235) or benzotriazole (B28993) moiety have shown considerable growth inhibitory effects on cancer cells. mdpi.com
Several studies have highlighted specific analogues with remarkable cytotoxic potential. For example, certain 2-aryl-trimethoxyquinoline analogues have been identified as potent inhibitors of tubulin polymerization, a key process in cell division. neuroquantology.com Another study reported on quinoline-based oxadiazole analogues that exhibit sub-micromolar anti-proliferative activity in cancer cell lines that express the anti-apoptotic protein Bcl-2. researchgate.net The cytotoxic effects of these compounds are often compared to standard chemotherapeutic drugs like doxorubicin (B1662922) and cisplatin (B142131) to gauge their potential as therapeutic agents. neuroquantology.comnih.gov
The anticancer potential of these analogues is not limited to their direct cytotoxic effects. Some derivatives have also shown the ability to induce apoptosis (programmed cell death) and inhibit neovascularization (the formation of new blood vessels that supply tumors). researchgate.net The molecular mechanisms underlying these effects often involve the modulation of key genes involved in apoptosis and angiogenesis, such as BAX, BAD, p53, and MMP-2 and 9. researchgate.net
Table 1: Examples of Quinolin-3-ylmethanol Analogues and their Cytotoxic Activity
| Compound/Analogue Type | Cancer Cell Lines Tested | Observed Effect | Reference |
|---|---|---|---|
| Thiophene-quinoline hybrids | Liver (HepG-2), Colon (HCT-116), Cervical (HeLa), Breast (MCF-7) | Significant cytotoxic effect | nih.govsci-hub.se |
| Quinoline-3-carbaldehyde hydrazones | Pancreas (DAN-G), Cervical (SISO) | Selective cytotoxic activity | mdpi.com |
| 2-aryl-trimethoxyquinoline analogues | Human cancer cell lines (A-2780, MCF-7, SW480) | Potent inhibition of tubulin polymerization | neuroquantology.com |
| Quinoline-based oxadiazole analogues | Bcl-2-expressing cancer cell lines | Sub-micromolar anti-proliferative activity | researchgate.net |
| QC-4 | Human lung adenocarcinoma cells, Murine Ehrlich Ascites Carcinoma cells | Significant cytotoxic effect, induction of apoptosis, inhibition of neovascularization | researchgate.net |
| Quinoline-3-carboxylic acid | Cervical (HeLa), Mammary (MCF7) | Significant growth inhibition capacities | nih.gov |
| Chloro and fluoro substituted 1,2,3-triazoles-4-methoxy methyl-3-quinoline-2-morpholine | Breast (MDA-MB-231) | Potent anticancer activity | researchgate.net |
Interaction with Cellular Pathways
The anticancer activity of this compound analogues is rooted in their ability to interact with and modulate various cellular pathways that are critical for cancer cell survival and proliferation. researchgate.net One of the primary mechanisms of action is the induction of apoptosis, or programmed cell death. researchgate.netnih.gov This is often achieved through the activation of caspase enzymes, which are key executioners of the apoptotic process. For instance, certain thiophene-quinoline hybrids have been shown to act as activators of caspase-3 and caspase-9, leading to apoptosis in breast cancer cells. sci-hub.se The induction of apoptosis can also be mediated by the modulation of pro-apoptotic and anti-apoptotic genes, such as BAX, BAD, and p53. researchgate.net
Another important mechanism is the disruption of the cell cycle. mdpi.com Some this compound derivatives have been found to cause cell cycle arrest at specific phases, such as the G2/M phase, thereby preventing cancer cells from dividing and proliferating. sci-hub.se This effect is often linked to the inhibition of key cellular components involved in cell division, such as tubulin. neuroquantology.commdpi.com By inhibiting tubulin polymerization, these compounds can disrupt the formation of the mitotic spindle, a structure essential for chromosome segregation during mitosis.
Furthermore, this compound analogues can target specific enzymes and signaling pathways that are dysregulated in cancer. nih.govfrontiersin.org Some derivatives have been shown to inhibit Epidermal Growth Factor Receptor tyrosine kinase (EGFR-TK) and topoisomerase II (Topo II), both of which are important targets in cancer therapy. nih.govsci-hub.se The PI3K/AKT/mTOR pathway, a central signaling pathway that regulates cell growth, proliferation, and survival, is another potential target for these compounds. mdpi.comfrontiersin.org Clinically investigated quinoline-containing compounds like omipalisib (B1684000) and dactolisib (B1683976) are known to target the phosphoinositide 3-kinase (PI3K) in this pathway. mdpi.com
Inhibition of angiogenesis, the formation of new blood vessels, is another crucial aspect of the anticancer activity of these compounds. researchgate.net By inhibiting the expression of genes such as MMP-2 and MMP-9, which are involved in tissue remodeling and angiogenesis, these analogues can cut off the blood supply to tumors, thereby inhibiting their growth and metastasis. researchgate.net
Reversal of Multidrug Resistance (MDR) Mechanisms in Cancer
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. nih.govmdpi.com One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of the cancer cells, reducing their intracellular concentration and efficacy. nih.govfrontiersin.org this compound analogues have shown great promise in overcoming MDR by acting as potent inhibitors of these efflux pumps. frontiersin.orgacs.org
Several studies have focused on the development of quinoline derivatives that can reverse P-gp-mediated MDR. nih.govfrontiersin.org For example, the novel quinoline compound MS-209 has been shown to effectively reverse MDR in various cell lines by directly interacting with P-gp and inhibiting its drug transport function. nih.gov Similarly, a series of novel quinoline compounds derived from NSC23925 have been synthesized and evaluated for their ability to inhibit P-gp. frontiersin.org One of these analogues, YS-7a, demonstrated a significant inhibitory effect on P-gp, leading to the reversal of drug resistance in cancer cells. frontiersin.org
The mechanism by which these compounds inhibit P-gp often involves stimulating the ATPase activity of the transporter in a dose-dependent manner, which paradoxically leads to the inhibition of its transport function. frontiersin.org By blocking the efflux of chemotherapeutic drugs, these quinoline analogues can restore the sensitivity of resistant cancer cells to conventional anticancer agents like paclitaxel, doxorubicin, and vincristine. nih.govacs.org This has been demonstrated in various MDR cancer cell lines, including those of ovarian, breast, colon, and lung cancer. nih.govacs.org
The combined use of these MDR-reversing quinoline derivatives with standard chemotherapy has shown synergistic effects, leading to marked inhibition of tumor growth and metastasis in preclinical models. nih.gov For instance, the co-administration of MS-209 with etoposide (B1684455) or adriamycin resulted in a significant reduction of metastasis formation by P-gp-expressing human small cell lung cancer cells in vivo. nih.gov This suggests that this compound analogues could be valuable as chemosensitizing agents in the treatment of refractory and metastatic cancers. nih.gov
Table 2: this compound Analogues in Reversing Multidrug Resistance
| Compound/Analogue | Mechanism of Action | Effect | Reference |
|---|---|---|---|
| MS-209 | Directly interacts with P-glycoprotein (P-gp) and inhibits its drug transport function. | Reverses P-gp-mediated MDR in various cell lines. | nih.govnih.gov |
| YS-7a (NSC23925 derivative) | Inhibits P-gp transport function by stimulating its ATPase activity. | Reverses cancer multidrug resistance in vitro and in vivo. | frontiersin.org |
| Isomer 11 ((2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol isomer) | Reverses MDR in P-gp expressing cell lines. | Resensitized cancer cells to paclitaxel, doxorubicin, mitoxantrone, and vincristine. | acs.org |
| Compound 160a | Inhibits p-glycoprotein-mediated drug efflux. | Enhances the cytotoxic effects of doxorubicin on DOX-resistant cancer cells. | mdpi.com |
Other Pharmacological Activities
Anti-inflammatory Potential
In addition to their anticancer properties, this compound analogues have demonstrated notable anti-inflammatory potential. nih.govresearchgate.net Inflammation is a complex biological response that is implicated in the pathogenesis of various diseases, including cancer. neuroquantology.com The anti-inflammatory activity of these compounds is often evaluated by their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-induced inflammation models. nih.gov
Studies have shown that certain quinoline derivatives, including quinoline-3-carboxylic acid, can exert appreciable anti-inflammatory effects without causing significant cytotoxicity to inflamed macrophages. nih.gov This suggests a favorable therapeutic window for their use as anti-inflammatory agents. The anti-inflammatory activity of some of these compounds has been found to be comparable to that of classical nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin. nih.gov
The mechanism of anti-inflammatory action may involve the regulation of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a key role in controlling the expression of inflammation-related genes. nih.gov For example, certain 3-halobenzyl quinolone analogues have shown potent anti-inflammatory activities, with the iodine-containing analogue acting as a PPARγ partial agonist and a PPARδ antagonist. nih.gov This dual activity highlights the potential of these compounds to modulate inflammatory responses through multiple pathways.
Antiviral Properties
The quinoline scaffold is a key structural motif in a number of antiviral agents, and research has extended to exploring the antiviral properties of this compound analogues. nih.gov These compounds have shown activity against a range of viruses, including enteroviruses, which are responsible for a variety of human illnesses. nih.gov
A notable example is the development of novel quinoline analogues as potent inhibitors of Enterovirus D68 (EV-D68), a virus that can cause severe respiratory illness. nih.gov Through a combination of virtual screening and rational drug design, a series of quinoline derivatives targeting the viral protein VP1 were identified. nih.gov One of these compounds, designated as compound 19, exhibited potent antiviral activity against various EV-D68 strains, with an EC50 value in the nanomolar range. nih.gov
The mechanism of antiviral action for these compounds involves interaction with the VP1 protein of the viral capsid. nih.gov This interaction prevents the conformational changes in the capsid that are necessary for the virus to release its genetic material into the host cell, thereby inhibiting viral replication. nih.gov The efficacy of these compounds has been confirmed through various assays, including Western blot, immunofluorescence, and plaque formation assays. nih.gov The promising in vitro activity and acceptable pharmacokinetic profiles of some of these analogues suggest that they are worthy of further investigation as potential antiviral therapeutics. nih.gov
Sodium Channel Modulation
Voltage-gated sodium (NaV) channels are essential for the generation and propagation of action potentials in excitable cells, such as neurons and muscle cells. researchgate.netdiva-portal.org The modulation of these channels is a key mechanism of action for a variety of therapeutic agents, and there is growing interest in the potential of quinoline derivatives to act as sodium channel modulators. nih.govfrontiersin.org
The activity of NaV channels is influenced by various factors, including interactions with auxiliary proteins and small molecules. frontiersin.org While direct evidence for the modulation of sodium channels by this compound is still emerging, the broader class of quinoline compounds has been implicated in the modulation of ion channels. nih.gov
The functional modulation of NaV channels can occur through various mechanisms, including alterations in the voltage dependence of activation and inactivation, changes in the kinetics of current decay, and direct blocking of the ion-conducting pore. researchgate.netnih.gov For example, calmodulin (CaM), a calcium-sensing protein, modulates NaV channel activity in an isoform-specific manner, either through direct interaction with the channel or via CaM-kinase. nih.gov
Given the structural diversity of quinoline derivatives and their known interactions with a wide range of biological targets, it is plausible that certain this compound analogues could modulate the function of NaV channels. researchgate.netfrontiersin.orgnih.gov Such activity could have therapeutic implications for a variety of conditions, including chronic pain, epilepsy, and cardiac arrhythmias, where the dysregulation of sodium channels plays a key role. nih.gov Further research is needed to explore the specific interactions between this compound analogues and different isoforms of NaV channels to fully understand their potential as sodium channel modulators.
Antioxidant Mechanisms
Quinoline derivatives have emerged as a significant class of compounds in the development of new drugs, with numerous studies highlighting their potential as antioxidants. nih.gov The quinoline ring system is a fundamental structural unit found in various natural alkaloids, therapeutics, and synthetic analogues that exhibit a range of biological activities. nih.gov The antioxidant properties of these compounds are of particular interest, with research focusing on their ability to scavenge free radicals and protect against oxidative stress.
The antioxidant activity of quinoline derivatives is often evaluated through their ability to scavenge stable free radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH). researchgate.net For instance, a study on newly synthesized quinoline derivatives demonstrated that they all displayed moderate antioxidant activity in a DPPH assay. researchgate.net The mechanism behind this radical scavenging activity is related to the molecule's ability to donate a hydrogen atom or an electron to the free radical, thereby neutralizing it. mdpi.com Computational studies involving parameters like ionization potential (IP) and bond dissociation energies (BDE) help in elucidating these mechanisms, which are primarily single electron transfer (SET) and hydrogen atom transfer (HAT), respectively. mdpi.com
The structural features of quinoline analogues play a crucial role in their antioxidant potential. For example, the presence and position of hydroxyl or methoxy (B1213986) groups on the quinoline ring can significantly influence their activity. semanticscholar.org Studies have shown that certain synthetic quinoline derivatives can act as potent antioxidants, with some being more effective than the standard antioxidant Trolox. mdpi.com The antioxidant capacity is not only dependent on the core quinoline structure but also on the nature and position of its substituents. semanticscholar.orgmdpi.com
Interactive Data Table: Antioxidant Activity of this compound Analogues
| Compound | Assay | Activity | Reference |
|---|---|---|---|
| Quinoline Derivative 7 | DPPH radical scavenging | Strongest activity among tested compounds | researchgate.net |
| Quinoline Derivative 11 | DPPH radical scavenging | Moderate activity | researchgate.net |
| Qui3 (1-methyl-3-allylthio-4-(40-hydroxyphenylamino)quinolinium bromide) | DPPH radical scavenging | Noticeable antioxidant potential | semanticscholar.org |
Anti-diabetic Activity
Quinoline derivatives are being investigated as potential therapeutic agents for type 2 diabetes mellitus (T2DM). nih.govnih.gov A key target in the management of T2DM is the peroxisome proliferator-activated receptor γ (PPARγ), which plays a vital role in glucose and lipid metabolism. nih.gov Thiazolidinediones (TZDs) are a class of drugs that act as full agonists of PPARγ, but their clinical use is limited by adverse effects. nih.gov This has spurred the development of novel quinoline-based compounds that can modulate PPARγ activity more selectively.
One such derivative, (Z)-5-benzylidene-3-((2-chloroquinolin-3-yl)methyl)thiazolidine-2,4-dione, has shown promise as a potential PPARγ modulator. nih.gov In preclinical studies, this compound demonstrated a significant reduction in blood glucose levels and elevated PPARγ expression to 75% of the activation level induced by Pioglitazone, a conventional TZD. nih.gov Importantly, it exhibited a better safety profile with respect to liver function markers. nih.gov The quinoline ring in these hybrids is thought to contribute to enhanced binding with the PPARγ target through π-π stacking interactions with aromatic residues in the ligand-binding domain. nih.gov
Furthermore, quinoline-pyrazolopyrimidine hybrids and quinoline-4-arylamines have been synthesized and evaluated for their α-glucosidase inhibitory activity, another important target for managing T2DM. nih.gov Some of these hybrids have demonstrated superior inhibitory activity compared to the standard drug acarbose. nih.gov The structure-activity relationship studies revealed that the nature of the substituent on the quinoline and the linker between the pharmacophores significantly influences the anti-diabetic potency. nih.gov
Interactive Data Table: Anti-diabetic Activity of Quinoline Analogues
| Compound | Target | Finding | Reference |
|---|---|---|---|
| (Z)-5-benzylidene-3-((2-chloroquinolin-3-yl)methyl)thiazolidine-2,4-dione | PPARγ | Reduced blood glucose by 22.33% after 15 days. | nih.gov |
| Quinoline-pyrazolopyrimidine hybrids (8a–c) | α-glucosidase | More potent inhibitors than acarbose. | nih.gov |
Antitubercular and Anti-leishmanial Activities
The quinoline scaffold is a cornerstone in the development of antimicrobial agents, with significant activity against Mycobacterium tuberculosis and Leishmania parasites. rsc.org The emergence of multidrug-resistant tuberculosis (MDR-TB) has intensified the search for new anti-TB drugs, and quinoline-based compounds have shown considerable promise. researchgate.net
Bedaquiline (B32110), a diarylquinoline, is a potent anti-TB drug, but its structural complexity and potential for cardiac side effects have driven research towards simplified and safer analogues. nih.govnih.gov Structural simplification strategies have led to the development of 3-(4-(N,N-dimethylaminomethyl)phenyl)quinoline derivatives that retain potent antitubercular activity with reduced complexity. nih.govd-nb.info For instance, compounds 32a , 32d , and 32e exhibited minimum inhibitory concentrations (MIC) of 0.43, 0.47, and 0.44 μg/mL, respectively, against M. tuberculosis. d-nb.info Further modifications, such as replacing the naphthalene (B1677914) ring of bedaquiline with a 3,5-dialkoxy-4-pyridyl group, have yielded compounds with even more potent in vitro and in vivo anti-tubercular activity and reduced hERG channel inhibition. nih.gov
In the context of anti-leishmanial activity, quinoline derivatives have also demonstrated significant efficacy. rsc.orgnih.gov Synthetic analogues based on the quinoline ring structure have been tested against Leishmania chagasi. nih.gov One particular compound, 3b , showed 8.3-fold greater activity than the standard treatment, pentavalent antimony, when tested against infected macrophages. nih.gov The anti-leishmanial effect of this compound was found to be independent of host cell activation through nitric oxide production. nih.gov Ultrastructural studies on promastigotes treated with compound 3b revealed significant damage to the mitochondria. nih.gov
Interactive Data Table: Antitubercular and Anti-leishmanial Activity of Quinoline Analogues
| Compound | Target Organism | Activity (MIC/IC50) | Reference |
|---|---|---|---|
| 32a | Mycobacterium tuberculosis | 0.43 μg/mL | d-nb.info |
| 32d | Mycobacterium tuberculosis | 0.47 μg/mL | d-nb.info |
| 32e | Mycobacterium tuberculosis | 0.44 μg/mL | d-nb.info |
| 3b | Leishmania chagasi | 8.3-fold more active than pentavalent antimony | nih.gov |
Corrosion Inhibition
Quinoline and its derivatives have been extensively studied as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. bohrium.comias.ac.inresearchgate.net The use of organic inhibitors is a primary method for protecting metals from corrosion, and quinoline analogues are considered environmentally friendly options. bohrium.com Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective film that impedes the corrosion process. researchgate.netbiointerfaceresearch.com
The inhibition mechanism involves the interaction of the inhibitor molecules with the metal surface. ias.ac.in This adsorption can be a combination of physical and chemical processes. abechem.com The presence of heteroatoms like nitrogen and oxygen, along with the π-electrons of the aromatic quinoline ring, facilitates the adsorption by donating electrons to the vacant d-orbitals of iron atoms on the steel surface. biointerfaceresearch.com This forms a coordinate bond, leading to a stable protective layer. biointerfaceresearch.com
Several studies have quantified the inhibition efficiency of various quinoline-3-ylmethanol analogues. For example, two newly synthesized quinoline-3-carboxylate derivatives, P-1 and P-2 , demonstrated high inhibition efficiencies of 89.8% and 94.1%, respectively, for mild steel in 1 M HCl at a concentration of 10⁻³ M. bohrium.comresearchgate.net Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that these inhibitors can act as cathodic or mixed-type inhibitors, effectively reducing both anodic and cathodic current densities. bohrium.comias.ac.in The adsorption of these inhibitors on the mild steel surface typically follows the Langmuir adsorption isotherm. bohrium.comabechem.com
Interactive Data Table: Corrosion Inhibition Efficiency of Quinoline Derivatives
| Inhibitor | Metal | Medium | Inhibition Efficiency (%) | Concentration | Reference |
|---|---|---|---|---|---|
| P-1 | Mild Steel | 1 M HCl | 89.8 | 10⁻³ M | bohrium.comresearchgate.net |
| P-2 | Mild Steel | 1 M HCl | 94.1 | 10⁻³ M | bohrium.comresearchgate.net |
| CQC | Mild Steel | 1N HCl | 94.32 | 25 ppm | ias.ac.in |
| CQA | Mild Steel | 1N HCl | 98.69 | 25 ppm | ias.ac.in |
| PPMQ | Carbon Steel | 1 M HCl | 95.58 | 10⁻² M | abechem.com |
| NHQA | Mild Steel | 1 M HCl | 93.4 | 500 ppm | biointerfaceresearch.com |
Structure Activity Relationship Sar Studies of Quinolin 3 Ylmethanol Derivatives
Impact of Substituents on Biological Potency
The electronic landscape of the quinoline (B57606) ring is a critical factor in its biological function. The position of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly modulate the activity of quinolin-3-ylmethanol derivatives.
Electron-donating groups, such as methoxy (B1213986) (-OCH₃) and amino (-NH₂), tend to increase the electron density of the aromatic system. When placed at strategic positions, they can enhance the binding affinity of the molecule to its target, potentially through increased hydrogen bonding capacity or by favorably altering the molecule's pKa. For instance, an amino group at the C4 position can enhance the antioxidant capacity of quinoline derivatives through a synergistic electronic effect with the quinoline nitrogen.
Conversely, electron-withdrawing groups, like nitro (-NO₂) or cyano (-CN), decrease the electron density of the quinoline ring. This can influence the molecule's ability to participate in π-π stacking interactions with biological targets. The presence of a chlorine atom, an electron-withdrawing group, has been noted to decrease the antioxidant contribution of other groups on the quinoline ring. The strategic placement of EWGs is essential, as their presence can either enhance or diminish biological activity depending on the specific molecular target and mechanism of action.
| C8 | May influence metal-chelating properties | Can affect electronic distribution |
Halogen atoms (Fluorine, Chlorine, Bromine, Iodine) are commonly introduced into bioactive molecules to improve their pharmacological profiles. In the context of quinoline derivatives, halogenation can have multiple effects. Halogens are electron-withdrawing, which, as discussed, can alter the electronic properties of the quinoline ring.
Furthermore, the introduction of halogens increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. The size of the halogen atom can also play a role; for some classes of compounds, antibacterial activity has been observed to increase with the size of the halogen, from fluorine to iodine. This suggests that steric factors and van der Waals interactions may be important for biological activity. For example, the presence of a chloro group on a benzo[h]quinoline-3-ylmethanol derivative has been structurally characterized, indicating the feasibility of such substitutions.
Table 2: Effect of Halogenation on Physicochemical Properties and Potential Biological Impact
| Halogen | Electronegativity | Van der Waals Radius (Å) | Potential Impact on Activity |
|---|---|---|---|
| F | 3.98 | 1.47 | Can form strong hydrogen bonds, may block metabolism |
| Cl | 3.16 | 1.75 | Increases lipophilicity, common in drug design |
| Br | 2.96 | 1.85 | Further increases lipophilicity, potential for halogen bonding |
| I | 2.66 | 1.98 | Highest lipophilicity, may provide strong target interactions |
Attaching additional aromatic or heterocyclic rings to the this compound scaffold can significantly enhance biological activity. biointerfaceresearch.com These appended moieties can provide additional points of interaction with the biological target, such as π-π stacking, hydrophobic interactions, and hydrogen bonding.
Stereochemical Considerations in Biological Activity
The presence of a hydroxyl group on the benzylic carbon at the 3-position of the quinoline ring makes this compound a chiral molecule, existing as two enantiomers: (R)-quinolin-3-ylmethanol and (S)-quinolin-3-ylmethanol. Stereochemistry is a critical factor in the biological activity of many drugs, as biological targets such as enzymes and receptors are themselves chiral. longdom.orgmdpi.commhmedical.com
The differential interaction of enantiomers with their biological targets can lead to significant differences in their pharmacological effects, with one enantiomer often being more active or having a different biological profile than the other. mdpi.com This stereoselectivity arises from the three-dimensional arrangement of atoms, which must be optimal for binding to the target site. Therefore, the synthesis and biological evaluation of individual enantiomers of this compound derivatives are essential to fully understand their SAR and to develop more effective and selective therapeutic agents. mdpi.com
Intermolecular Interactions Governing Activity
The biological activity of this compound derivatives is fundamentally governed by the intermolecular interactions they form with their biological targets. These non-covalent interactions, although individually weak, collectively contribute to the stability of the drug-target complex and are thus crucial for efficacy.
Hydrogen bonding is a particularly important intermolecular interaction for this compound and its derivatives. The molecule has two primary sites for hydrogen bonding: the hydroxyl (-OH) group at the 3-position, which can act as both a hydrogen bond donor and acceptor, and the nitrogen atom in the quinoline ring, which is a hydrogen bond acceptor. mdpi.comnih.gov
The ability of these groups to form hydrogen bonds with amino acid residues in the binding site of a protein is often a key determinant of biological activity. mdpi.com Crystal structure studies of related compounds, such as (2-chloro-benzo[h]quinolin-3-yl)methanol, have confirmed the presence of intermolecular O-H···O hydrogen bonds, which form chains of molecules. nih.gov This demonstrates the strong propensity of the methanol (B129727) moiety to engage in such interactions, which would be critical for binding to a biological target. The orientation and availability of these hydrogen bonding groups are therefore central to the SAR of this class of compounds.
Pi-Hydrogen-Pi Interactions with Biological Receptors
While direct evidence for pi-hydrogen-pi interactions involving this compound derivatives is not extensively documented in the available literature, the fundamental nature of the quinoline ring suggests its potential to engage in such interactions. The electron-rich π-system of the quinoline core can interact with hydrogen atoms that carry a partial positive charge, such as those found on certain amino acid side chains within a biological receptor.
In broader studies of quinoline derivatives, the importance of interactions involving the π-system has been noted. For instance, in the context of multidrug resistance in cancer, the two aryl rings in the hydrophobic moiety of certain quinoline derivatives were found to deviate from a common plane, enabling them to interact with hydrogen bond donors of P-170 glycoprotein (B1211001) (P-gp) through what was described as pi-hydrogen-pi interactions. While not specific to this compound, this finding underscores the potential for the quinoline scaffold to participate in such bonding.
Furthermore, molecular docking studies of various quinoline-based compounds have highlighted the significance of π-π stacking and hydrophobic interactions in their binding to biological targets nih.gov. These interactions, which are related to pi-hydrogen-pi interactions, involve the delocalized electrons of the aromatic quinoline system. For example, π-π stacking interactions have been observed between the quinoline ring of inhibitors and aromatic amino acid residues like tyrosine in the active sites of kinases nih.gov.
Spatial Conformation and Active Site Binding
Molecular modeling and docking studies on various quinoline derivatives have provided insights into their binding modes. These studies often reveal critical hydrogen bonding and hydrophobic interactions that stabilize the ligand-receptor complex researchgate.netnih.govnih.govnih.gov. For instance, in studies of quinoline derivatives as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), the quinoline scaffold has been shown to occupy the ATP-binding site, forming key interactions with amino acid residues nih.gov.
While specific conformational analyses of this compound derivatives in complex with their biological targets are limited in the public domain, the crystal structure of a related compound, (2-Chlorobenzo[h]quinolin-3-yl)methanol, has been reported. In this particular derivative, all non-hydrogen atoms were found to be coplanar, indicating a relatively rigid structure. This planarity could influence how the molecule fits into a receptor's binding site.
The substituent at the 3-position of the quinoline ring has been shown to be critical for the biological activity of this class of compounds. For example, in a series of quinoline derivatives acting as antagonists for the α2C-adrenoceptor, the presence of a substituent at this position was found to be an absolute requirement for antagonist potency. This highlights the importance of the spatial arrangement of groups at this position for effective receptor binding.
The table below summarizes findings from molecular docking studies on general quinoline derivatives, which can provide inferential understanding for the binding of this compound derivatives.
| Biological Target | Key Interacting Residues (Example) | Types of Interactions Observed |
| VEGFR-2 Kinase | Cys919, Glu885, Asp1046 | Hydrogen bonding, Hydrophobic interactions |
| mTOR Kinase | Val2240, Trp2239, Tyr2225 | Hydrogen bonding, π-π stacking |
| c-Met Kinase | Met1160, Tyr1159 | Hydrogen bonding, π-π stacking |
Advanced Research Methodologies and Characterization Techniques
Computational Chemistry and Molecular Modeling
Computational chemistry serves as a powerful tool for investigating the intrinsic properties of quinoline-based compounds at the molecular level. Through molecular modeling, researchers can predict and analyze various chemical phenomena, offering a theoretical framework to understand the behavior of molecules like Quinolin-3-ylmethanol.
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scirp.orgirjweb.com It is widely applied to quinoline (B57606) and its derivatives to determine molecular geometry, spectroscopic properties, and chemical reactivity. scirp.orgnih.gov DFT methods are valued for providing accurate results that often show good agreement with experimental data. scirp.org Calculations are typically performed using specific functionals and basis sets, such as B3LYP with a 6-311++G(d,p) or 6-31+G(d,p) basis set, to ensure reliable predictions of molecular properties. scirp.orgrjptonline.orgnih.gov
Geometric optimization is a fundamental DFT calculation that determines the lowest energy structure of a molecule. scirp.org This process yields key structural parameters such as bond lengths and bond angles, which can be compared with experimental data for validation. scirp.orgmdpi.com For the parent quinoline molecule, DFT calculations have shown that the computed optimized geometric parameters are in good agreement with experimental findings. scirp.orgscirp.org
Vibrational analysis is subsequently performed on the optimized geometry to predict the molecule's infrared (IR) and Raman spectra. nih.gov The calculated vibrational frequencies correspond to specific molecular motions, such as stretching and bending of bonds. scirp.org These theoretical frequencies are often scaled to correct for approximations in the computational method, and the resulting spectra show good agreement with experimentally recorded spectra, aiding in the assignment of vibrational modes. rjptonline.orgnih.gov
Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies for the Parent Quinoline Molecule
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-31+G(d,p)) | Experimental Frequency (cm⁻¹) |
| C-H stretch | 3050 | 3052 |
| C-H stretch | 3010 | 3012 |
| C=C stretch | 1620 | 1622 |
| C=N stretch | 1590 | 1595 |
| C-H in-plane bend | 1210 | 1213 |
| Data derived from studies on the parent quinoline molecule. scirp.orgscirp.org |
The electronic properties of a molecule are crucial for understanding its reactivity and stability. irjweb.com DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO represents the ability to donate an electron, while the LUMO acts as an electron acceptor. researchgate.netresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. researchgate.net A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron. irjweb.com This analysis indicates that charge transfer can occur within the molecule, which is a key factor in its bioactivity. scirp.orgresearchgate.net For the parent quinoline molecule, the calculated HOMO-LUMO energy gap is approximately 4.83 eV. scirp.orgscirp.org
Table 2: Calculated Frontier Molecular Orbital Energies for Quinoline
| Molecular Orbital | Energy (eV) |
| HOMO | -6.646 |
| LUMO | -1.816 |
| Energy Gap (ΔE) | 4.83 |
| Calculations performed at the DFT B3LYP/6-31+G(d,p) level. scirp.orgscirp.org |
Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. mdpi.com DFT calculations can predict the NLO properties of molecules by determining parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). nih.govekb.eg A large hyperpolarizability value is indicative of a strong NLO response. mdpi.com Research on quinoline derivatives has shown that strategic modifications, such as creating push-pull systems with electron-donating and electron-accepting groups, can significantly enhance their NLO properties. mdpi.comekb.eg The calculated NLO parameters for novel quinoline derivatives often show promising optical properties, sometimes exceeding those of standard NLO materials like urea. ekb.eg
Table 3: Calculated NLO Properties for a Representative Quinoline Derivative
| Property | Calculated Value |
| Dipole Moment (μ) | 5.8 Debye |
| Polarizability (α) | 35.2 x 10⁻²⁴ esu |
| Hyperpolarizability (β) | 120.5 x 10⁻³⁰ esu |
| Values are representative and depend on the specific derivative and computational level. nih.govekb.eg |
Table 4: Key NBO Donor-Acceptor Interactions in a Quinoline Derivative
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| π(C1-C2) | π(C3-C4) | 20.5 |
| π(C5-C6) | π(N1-C7) | 18.2 |
| LP(N1) | π*(C8-C9) | 5.5 |
| E(2) denotes the stabilization energy from donor-acceptor interactions. Values are illustrative for a substituted quinoline ring. nih.gov |
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netphyschemres.org This method is instrumental in drug discovery for evaluating the binding affinity and interaction patterns of potential inhibitors. mdpi.comresearchgate.net Quinoline derivatives have been extensively studied using molecular docking against various biological targets, including kinases, enzymes, and proteins implicated in cancer. mdpi.comresearchgate.netnih.gov The simulation calculates a docking score, often expressed as binding energy in kcal/mol, which estimates the strength of the interaction. researchgate.net The analysis also identifies specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site, providing insights into the mechanism of action. physchemres.orgmdpi.com
Table 5: Representative Molecular Docking Results for Quinoline Derivatives
| Target Protein | PDB Code | Binding Energy (kcal/mol) | Key Interacting Residues |
| ATM Kinase | 5D8E | -8.5 | LYS2717, GLU2720 |
| VEGFR-2 Kinase | 2OH4 | -9.2 | CYS919, ASP1046 |
| p53 Protein | 2GEQ | -7.9 | LEU108, ASN128 |
| Data compiled from various docking studies on different quinoline derivatives. physchemres.orgmdpi.comresearchgate.net |
Molecular Docking Simulations
Ligand-Target Binding Affinity Prediction
Computational methods, particularly molecular docking, are instrumental in predicting the binding affinity between a ligand, such as a this compound derivative, and its biological target. This in-silico approach estimates the strength of the non-covalent interactions, often expressed as a binding energy value in kcal/mol, which helps in prioritizing compounds for further experimental testing.
For instance, in studies involving the broader class of quinoline derivatives, molecular docking has been used to predict interactions with various protein targets. The binding affinities for a series of 2H-thiopyrano[2,3-b]quinoline derivatives against the anticancer peptide target CB1a were calculated to be in the range of -5.3 to -6.1 kcal/mol. nih.gov Another study focusing on quinoline derivatives as potential anticancer agents reported a binding affinity of -4.3 kcal/mol for a reference ligand targeting the protein 6I2Y. nih.gov These examples, while not specific to this compound itself, demonstrate the application of these predictive methodologies to the quinoline scaffold to quantitatively estimate the ligand-receptor binding strength. nih.govnih.gov
Mode of Interaction Elucidation
Beyond predicting binding affinity, computational tools are crucial for elucidating the specific mode of interaction between a ligand and its target protein at the atomic level. This involves identifying the key amino acid residues in the binding pocket and the nature of the intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.
Studies on various quinoline-based compounds have successfully mapped these interactions. For example, the binding mode of certain quinoline derivatives with the c-Met kinase domain revealed that the quinoline nitrogen atom forms a critical hydrogen bond with the amino acid residue Met1160 in the hinge region of the kinase. nih.gov Additionally, π-π stacking interactions between the quinoline ring and Tyr1159 were identified as playing a pivotal role in stabilizing the ligand-protein complex. nih.gov In a different study, the interaction of a reference quinoline ligand with its target was characterized by two conventional hydrogen bonds with Val A294 and Arg A139, alongside a π-sigma bond with Leu A289. nih.gov Analysis of thiopyrano[2,3-b]quinoline derivatives identified interactions with several amino acid residues, including PHE A-15, TRP A-12, and LYS A-16, further defining the binding landscape. nih.gov These detailed interaction maps are fundamental for the rational design and optimization of more potent and selective molecules based on the this compound framework.
Molecular Dynamics and Simulation Techniques
Molecular dynamics (MD) simulations provide powerful insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation than static docking models. These simulations model the movements and interactions of atoms and molecules, allowing researchers to assess the stability of the binding pose, observe conformational changes, and calculate binding free energies.
MD simulations have been effectively applied to various quinoline derivatives to validate docking results and understand their dynamic interactions with biological targets. mdpi.comresearchgate.netnih.gov For example, 100-nanosecond simulations were performed on quinoline-3-carboxamide (B1254982) derivatives complexed with DNA damage response kinases to confirm the stability of the protein-ligand interactions and the protein's secondary structure throughout the simulation. mdpi.com In another study, MD simulations of quinoline derivatives with the SARS-CoV-2 main protease (Mpro) were used to analyze conformational stability, residue flexibility, and hydrogen bonding patterns, revealing that the designed compounds could form stable complexes comparable to a reference drug. nih.gov These computational experiments are crucial for confirming that the interactions predicted by docking are maintained in a dynamic, solvated environment, thereby providing higher confidence in the proposed binding mode of quinoline-based compounds. mdpi.comnih.gov
Structure-Activity Relationship Prediction
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the chemical features of a molecule that are responsible for its biological activity. By systematically modifying the molecular structure and observing the corresponding changes in activity, researchers can build predictive models. These can range from qualitative SAR to quantitative models (QSAR).
For the quinoline class of compounds, SAR studies have been pivotal in optimizing their therapeutic potential. For example, research on quinoline derivatives for antiprion and antimalarial activity identified several key SARs, noting that the relationships were remarkably similar for both activities, suggesting overlapping molecular targets. nih.gov In the development of anticancer agents, SAR analysis of quinoline derivatives targeting the Pim-1 kinase indicated that a secondary amine linking the quinoline and pyridine (B92270) rings was important for anti-proliferative effects. nih.gov Computational tools like PASS (Prediction of Activity Spectra for Substances) can also be employed to predict a wide range of biological activities for a given chemical structure based on its similarity to known bioactive compounds. youtube.comyoutube.com These predictive approaches help to guide the synthesis of new analogs, like those based on this compound, by focusing on structural modifications most likely to enhance a desired biological effect. nih.govnih.gov
Spectroscopic Characterization
Vibrational Spectroscopy (FT-IR, FT-Raman)
The IR spectra of quinoline and its derivatives have been well-characterized. For the parent quinoline molecule, spectra have been recorded in various states, including isolated in an argon matrix and in solid water, showing characteristic bands for C-H and C-C bond vibrations. astrochem.org For derivatives structurally related to this compound, such as 3-(substituted benzyl)-2-phenylquinolines, specific IR absorption bands have been reported. rsc.org These spectra typically show characteristic peaks corresponding to aromatic C-H stretching, C=C and C=N ring stretching, and C-H bending vibrations. The presence of the methanol (B129727) group in this compound would be identified by a characteristic broad O-H stretching band and a C-O stretching vibration.
| Compound | Key FT-IR (KBr) Peak Positions (cm-1) | Reference |
|---|---|---|
| 3-(4-chlorobenzyl)-2-phenylquinoline | 3053, 1593, 1485, 1412, 1268, 1218, 1070, 1009, 763, 702 | rsc.org |
| 3-(4-iodobenzyl)-2-phenylquinoline | 3053, 2922, 1591, 1483, 1411, 1330, 1268, 1006, 758, 701 | rsc.org |
| 3-(4-(dimethylamino)benzyl)-2-phenylquinoline | 3043, 2917, 2854, 1591, 1543, 1454, 1386, 1133, 791, 768 | rsc.org |
| 3-(4-(trifluoromethyl)benzyl)-2-phenylquinoline | 3042, 2921, 2857, 1595, 1559, 1451, 1386, 1108, 796, 763 | rsc.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are routinely used to confirm the structure of quinoline-based compounds.
¹H NMR Spectroscopy The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the quinoline ring system, protons on the aromatic rings typically appear in the downfield region (δ 7.0-9.5 ppm). rsc.orgmdpi.com The chemical shifts and coupling patterns (singlet, doublet, triplet, etc.) are characteristic of the substitution pattern on the quinoline core. For this compound, the methylene (B1212753) protons (-CH₂OH) would be expected to produce a distinct singlet or doublet, while the hydroxyl proton (-OH) would appear as a broad singlet, the position of which can vary.
¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information about the different carbon atoms in a molecule. The carbon atoms of the quinoline ring typically resonate in the aromatic region (δ 120-160 ppm). rsc.orgcore.ac.ukresearchgate.net The carbon of the methanol group (-CH₂OH) would appear in the aliphatic region at a more upfield chemical shift. Spectroscopic data for several compounds containing the quinolin-3-ylmethyl moiety have been reported, providing a reference for the expected chemical shifts.
| ¹H and ¹³C NMR Data for Selected Quinoline Derivatives in CDCl₃ | ||
|---|---|---|
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| 3-(4-chlorobenzyl)-2-phenylquinoline rsc.org | 8.14 (d, 1H), 7.85 (s, 1H), 7.71 (d, 1H), 7.64 (t, 1H), 7.36-7.52 (m, 6H), 7.29 (d, 2H), 6.79 (d, 2H), 4.02 (s, 2H) | 160.63, 146.79, 140.54, 138.97, 137.03, 131.92, 131.59, 130.74, 129.41, 129.38, 128.86, 128.42, 128.37, 127.52, 127.18, 126.71, 38.66 |
| 3-(4-iodobenzyl)-2-phenylquinoline rsc.org | 8.14 (d, 1H), 7.87 (s, 1H), 7.73 (d, 1H), 7.67 (t, 1H), 7.35-7.57 (m, 8H), 6.69 (d, 2H), 4.04 (s, 2H) | 160.61, 146.75, 140.50, 139.64, 137.56, 137.03, 131.85, 131.05, 129.39, 129.35, 128.84, 128.41, 128.35, 127.50, 127.15, 126.69, 91.63, 38.74 |
| 3-(3-methoxybenzyl)-2-phenylquinoline rsc.org | 8.14 (t, 1H), 7.92 (s, 1H), 7.73 (d, 1H), 7.66 (t, 1H), 7.46-7.52 (m, 3H), 7.40-7.45 (m, 3H), 7.14 (t, 1H), 6.72 (dd, 1H), 6.59 (d, 1H), 6.52 (s, 1H), 4.09 (s, 2H), 3.69 (s, 3H) | 160.68, 159.77, 146.68, 141.60, 140.68, 137.07, 132.38, 129.50, 129.30, 129.21, 128.94, 128.33, 128.24, 127.57, 127.18, 126.53, 121.46, 114.81, 111.69, 55.15, 39.16 |
In Vitro and In Vivo Biological Assay Methodologies
Cell-based assays are fundamental in pharmacological research to determine the potential of compounds like this compound and its derivatives as therapeutic agents, particularly in oncology. These assays measure the effect of a compound on cell viability, proliferation, and metabolic activity.
A widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay quantifies the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals, the amount of which is proportional to the number of living cells. By exposing cancer cell lines (e.g., HepG2 for liver cancer, MCF-7 for breast cancer, HCT-116 for colon cancer) to varying concentrations of a test compound, a dose-response curve can be generated.
From this curve, the half-maximal inhibitory concentration (IC₅₀) value is determined. The IC₅₀ represents the concentration of the compound required to inhibit cell proliferation by 50% and is a standard measure of a compound's cytotoxic potency. Studies on various quinoline-based derivatives have demonstrated significant cytotoxic and antiproliferative activities against numerous cancer cell lines, with IC₅₀ values often in the micromolar range. The quinoline scaffold is recognized as a crucial pharmacophore for this activity.
Table 3: Representative Cytotoxicity of Quinoline-Based Molecules in Cell-Based Assays
| Compound Type | Cell Line | Assay | Endpoint | Finding | Reference |
|---|---|---|---|---|---|
| Indolin-2-one quinazoline (B50416) derivative | HepG-2 (Hepatocellular Carcinoma) | MTT | IC₅₀ | Potent cytotoxicity (IC₅₀ = 2.53 µM for compound 9 ) | researchgate.net |
| Indolin-2-one quinazoline derivative | MCF-7 (Breast Cancer) | MTT | IC₅₀ | Moderate cytotoxicity (IC₅₀ = 7.54 µM for compound 9 ) | researchgate.net |
| Quinoline Glycoconjugates | HCT-116 (Colon Carcinoma) | MTT | IC₅₀ | Activity dependent on the full glycoconjugate structure | ipfdd.de |
The paper disc diffusion method, also known as the Kirby-Bauer test, is a standard and widely used technique to screen for the antimicrobial activity of chemical compounds. This assay provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit the growth of specific microorganisms.
The procedure involves inoculating the surface of a solid growth medium (e.g., Mueller-Hinton agar) with a standardized suspension of a test bacterium (e.g., Staphylococcus aureus, Escherichia coli). nih.gov Sterile paper discs impregnated with a known concentration of the test compound, such as a this compound derivative, are then placed on the agar (B569324) surface. The plate is incubated under appropriate conditions, typically for 16-24 hours. nih.gov
During incubation, the compound diffuses from the disc into the agar, creating a concentration gradient. If the compound possesses antimicrobial activity, it will inhibit microbial growth in the area surrounding the disc, resulting in a clear "zone of inhibition." The diameter of this zone is measured in millimeters and is proportional to the susceptibility of the microorganism to the compound. A larger zone of inhibition generally indicates greater antimicrobial potency. Numerous studies have demonstrated that various quinoline derivatives exhibit moderate to excellent antibacterial activity against both Gram-positive and Gram-negative bacteria when evaluated using this method. biointerfaceresearch.comresearchgate.net
Table 4: Summary of Microbial Inhibition Findings for Quinoline Derivatives
| Derivative Class | Test Method | Target Organisms | General Finding | Reference |
|---|---|---|---|---|
| Quinolone-3-carbonitriles | Disc Diffusion | Gram-positive & Gram-negative bacteria | Moderate to good antibacterial activity (MICs 3.13-100 µM) | biointerfaceresearch.com |
| Hydrazine-based quinolines | Screening Assay | E. coli, S. aureus | Good antibacterial activity observed for several derivatives | biointerfaceresearch.com |
| Mannich base quinolines | Phenotype Screening | Gram-positive & Gram-negative bacteria | Potent, broad-spectrum effects (MICs 0.125–8 μg/mL) |
Enzyme Activity Assays
Enzyme activity assays are crucial in determining the inhibitory potential of this compound derivatives against specific molecular targets. These assays are typically conducted in vitro to quantify the concentration of the compound required to inhibit a particular enzyme's activity by 50% (IC50). The choice of assay depends on the target enzyme and its substrate.
For instance, the inhibitory activity of diazepino-quinoline derivatives, a class of compounds structurally related to this compound, has been evaluated against Glycogen Synthase Kinase-3β (GSK-3β). ajol.info A common method for this is the Z´-LYTE™ Kinase Assay, which is a fluorescence-based immunoassay. This assay measures the phosphorylation of a substrate peptide by the kinase. The inhibition of the kinase by a compound results in a decrease in phosphorylation, which can be quantified by a change in the fluorescent signal. In one study, a diazepino-quinoline derivative demonstrated significant inhibitory activity against GSK-3β with an IC50 value of 0.114 μM. ajol.info
Another relevant class of enzymes is the monoamine oxidases (MAO), which are involved in the metabolism of neurotransmitters. Quinoline derivatives have been investigated as inhibitors of both MAO-A and MAO-B. google.com Enzyme activity assays for MAO typically involve incubating the enzyme with the inhibitor and a substrate that produces a detectable product upon oxidation. The rate of product formation is then measured, often spectrophotometrically or fluorometrically, to determine the extent of inhibition.
Furthermore, quinoline-based thiosemicarbazide (B42300) derivatives have been assessed for their inhibitory activity against the InhA enzyme, a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis. nih.gov Molecular docking studies, which computationally model the interaction between the compound and the enzyme's active site, are often used in conjunction with experimental assays to predict and understand the mechanism of inhibition. For one such derivative, the estimated binding energy to the InhA enzyme was calculated to be -8.30 kcal/mol. nih.gov
The general procedure for these assays involves:
Preparation of the enzyme and substrate solutions.
Incubation of the enzyme with various concentrations of the this compound derivative.
Initiation of the enzymatic reaction by adding the substrate.
Measurement of the reaction product at specific time points using appropriate detection methods (e.g., fluorescence, absorbance).
Calculation of the percentage of inhibition and determination of the IC50 value.
Preclinical Models for Activity Assessment (e.g., Zebrafish Embryo Model)
Preclinical models are essential for evaluating the in vivo efficacy and toxicity of novel compounds before they can be considered for further development. The zebrafish (Danio rerio) embryo model has emerged as a powerful tool for the high-throughput screening of small molecules due to its rapid development, optical transparency, and high genetic homology to humans. mdpi.com This model is particularly useful for assessing the developmental toxicity and biological activity of compounds like this compound derivatives. nih.govresearchgate.net
In a study evaluating quinoline-derived trifluoromethyl alcohols, the zebrafish embryo model was employed to determine their in vivo toxicity and anticancer activity. nih.govresearchgate.net Zebrafish embryos were exposed to different concentrations of the compounds, and various endpoints were monitored, including mortality, morphological changes, and cell death. nih.govresearchgate.net
Apoptotic staining assays are a common technique used within the zebrafish model to assess compound-induced cell death. nih.govresearchgate.net For example, increased cell death was observed in zebrafish embryos treated with certain quinoline-derived trifluoromethyl alcohols, indicating potential cytotoxicity. nih.govresearchgate.net
The maximum tolerable dose (MTD) of a compound can also be determined using this model. For a series of triazole compounds, which share some structural similarities with quinoline derivatives, the MTD in zebrafish larvae was identified to be 2 µM. researchgate.net
The table below summarizes the findings from a study on quinoline-derived trifluoromethyl alcohols using a zebrafish embryo model. nih.govresearchgate.net
| Compound | Observation in Zebrafish Embryo Model | In Vitro Anticancer Activity (LC50) |
| Ethyl 4,4,4-trifluoro-3-hydroxy-3-(quinolin-2-ylmethyl)butanoate | Less toxic | Not specified |
| 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol | More toxic | 14.14 μM |
| trifluoro-3-(isoquinolin-1-yl)-2-(thiophen-2-yl)propan-2-ol | More toxic, caused increased cell death | Not specified |
The use of the zebrafish model allows for the rapid assessment of key pharmacological and toxicological parameters. The transparency of the embryos enables real-time imaging of developmental processes and the effects of the test compounds on various organs and tissues. mdpi.com This preclinical model provides valuable data to guide the selection and optimization of lead compounds for further investigation in more complex animal models.
Emerging Applications and Future Research Directions
Drug Discovery and Development Pipeline
The quinoline (B57606) scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in the structures of approved drugs and clinical candidates. arkat-usa.orgarabjchem.org Quinolin-3-ylmethanol serves as a valuable starting material and a key structural motif in the design and synthesis of new therapeutic agents.
This compound and its analogs are actively being investigated in the identification and optimization of lead compounds for various diseases. The modification of the hydroxyl group and substitutions on the quinoline ring allow for the fine-tuning of physicochemical properties and biological activity.
For instance, derivatives of (2-chloro-quinolin-3-yl)-methanol have been synthesized and evaluated for their biological potential. arkat-usa.org The synthesis of these compounds often involves the reduction of the corresponding 2-chloro-quinoline-3-carbaldehydes. arkat-usa.org The resulting alcohol, (2-chloro-quinolin-3-yl)-methanol, serves as a key intermediate for further derivatization. arkat-usa.org
One study reported the synthesis of a series of 2-amino-N'-((2-chloroquinolin-3-yl)methylene)acetohydrazide derivatives. researchgate.net In this work, the aldehyde precursor to this compound was used to generate hydrazone derivatives which were then evaluated for their antimicrobial and antioxidant activities. researchgate.net These studies demonstrate how the quinolin-3-yl scaffold can be systematically modified to identify compounds with promising biological activity, a critical step in the lead identification process.
The table below summarizes the synthesis and characterization of some (2-chloro-quinolin-3-yl)-methanol derivatives.
| Compound ID | Starting Material | Synthetic Method | Characterization Techniques | Reference |
| 5a | 2-Chloro-quinoline-3-carbaldehyde | Reduction with Sodium Borohydride (B1222165) and Montmorillonite K-10 | FTIR, 1H-NMR, 13C-NMR, LCMS, HRMS | arkat-usa.org |
| 5d | 2-Chloro-8-methoxy quinoline-3-carbaldehyde | Reduction with Sodium Borohydride and Montmorillonite K-10 | FTIR, 1H-NMR, 13C-NMR, LCMS, HRMS | arkat-usa.org |
| 5e | 2-Chloro-6-methoxy quinoline-3-carbaldehyde | Reduction with Sodium Borohydride and Montmorillonite K-10 | FTIR, 1H-NMR, 13C-NMR, LCMS, HRMS | arkat-usa.org |
The this compound scaffold has been incorporated into molecules designed as therapeutic candidates for a range of diseases, most notably cancer and infectious diseases.
Anticancer Applications:
Quinoline derivatives are well-established as potent anticancer agents, with several approved drugs and numerous compounds in clinical trials. arabjchem.orgglobalresearchonline.net The mechanisms of action for quinoline-based anticancer agents are diverse and include the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. arabjchem.org
Derivatives of this compound have shown promising cytotoxic activity against various cancer cell lines. For example, (2-chloro-quinolin-3-yl)-methanol (compound 5a ) displayed noteworthy cytotoxicity with selectivity towards HeLa cells. arkat-usa.org Another study focused on a series of 3-quinoline derivatives, which exhibited significant cytotoxic activity against a human tumor breast cancer cell line (MCF7). arabjchem.org
The development of kinase inhibitors is a major focus in cancer drug discovery. purdue.edunih.gov The 3H-pyrazolo[4,3-f]quinoline moiety has been identified as a privileged kinase inhibitor scaffold, with compounds demonstrating potent inhibition of kinases such as FLT3 and CDK2. purdue.edu While not directly this compound, this highlights the potential of the broader quinoline-3-substituted class in developing targeted cancer therapies. Quinoline-3-carboxamides, which can be conceptually derived from the oxidation of this compound, have been investigated as inhibitors of DNA damage response (DDR) kinases like ATM kinase. mdpi.com
The table below presents research findings on the anticancer activity of this compound derivatives and related compounds.
| Compound/Derivative Class | Cancer Cell Line | Observed Activity | Mechanism of Action (if known) | Reference |
| (2-chloro-quinolin-3-yl)-methanol (5a ) | HeLa | Good cytotoxicity with noteworthy selectivity | Not specified | arkat-usa.org |
| 3-Quinoline derivatives (e.g., 11-14 ) | MCF7 (breast cancer) | Remarkable cytotoxic activity | Not specified | arabjchem.org |
| 3H-pyrazolo[4,3-f]quinoline derivatives | Leukemic cells | Inhibition of cell growth | FLT3 and CDK2 inhibition | purdue.edu |
| Quinoline-3-carboxamide (B1254982) derivatives | HCT116, MDA-MB-468, MDA-MB-231 | Cytotoxicity | ATM kinase inhibition | mdpi.com |
Anti-infective Applications:
The quinoline core is central to many anti-infective drugs. researchgate.net Derivatives of this compound have been explored for their antibacterial and antifungal properties. In a study on 2-amino-N'-((2-chloroquinolin-3-yl)methylene)acetohydrazide derivatives, several compounds exhibited good antibacterial potency against P. aeruginosa and E. coli. researchgate.net Another study reported the synthesis of novel quinoline derivatives and their evaluation as antibacterial agents, with some compounds showing potent activity against both Gram-positive and Gram-negative bacteria. researchgate.netbiointerfaceresearch.com These findings underscore the potential of the this compound scaffold in the development of new antibiotics to combat drug-resistant pathogens.
Chemical Biology Probes and Research Tools
This compound can serve as a building block for the synthesis of chemical probes and research tools to investigate biological processes. The hydroxyl group provides a convenient handle for the attachment of reporter groups, such as fluorescent dyes or affinity tags.
For example, a patent describes the synthesis of a derivative of this compound, (S)-1-((quinolin-3-ylmethoxy)carbonyl) pyrrolidine-2-carboxylic acid, as part of the development of chemical tools to study and inhibit transglutaminase 2 (TG2) activity. nih.gov TG2 is an enzyme implicated in various diseases, and probes based on this scaffold could be valuable for studying its role in pathology. nih.gov The synthesis involves the reaction of this compound with di(1H-imidazol-1-yl)methanone to form an activated intermediate that can then be coupled to other molecules. nih.gov
Catalysis and Material Science Innovations
While specific examples of this compound in catalysis are not abundant in the reviewed literature, the broader class of quinoline-containing ligands is well-established in asymmetric catalysis. The nitrogen atom of the quinoline ring can coordinate to a metal center, and chiral derivatives can be used to induce enantioselectivity in chemical reactions.
In material science, a thesis describes the synthesis of this compound as part of a project on nitrogen heterocycles for photophysical studies. umaine.edu The synthesis was achieved by the reduction of 3-quinolinecarboxaldehyde with sodium borohydride in ethanol (B145695). umaine.edu This suggests the potential use of this compound and its derivatives as components of functional materials with specific optical or electronic properties.
Interdisciplinary Research Opportunities
The diverse potential applications of this compound highlight the numerous opportunities for interdisciplinary research. The convergence of medicinal chemistry, chemical biology, catalysis, and material science can lead to innovative discoveries based on this versatile scaffold.
For example, the development of fluorescently labeled this compound-based kinase inhibitors could enable the visualization of their interactions with target proteins in living cells, bridging the gap between drug discovery and chemical biology. Similarly, the incorporation of catalytically active this compound-metal complexes into polymeric materials could lead to the development of novel recyclable catalysts.
The synthesis of this compound is often a key step in accessing more complex molecules. Patents describe its synthesis from 3-quinolinecarbaldehyde using sodium borohydride, as well as its conversion to 3-(bromomethyl)quinoline using tribromophosphane. googleapis.comgoogle.comgoogleapis.com These synthetic transformations open up avenues for a wide range of derivatizations, further expanding the interdisciplinary research possibilities.
Q & A
Q. What are the established synthetic routes for Quinolin-3-ylmethanol, and what are their comparative advantages?
Methodological Answer: this compound (CAS 13669-51-7) is synthesized via:
- Meth-Cohn quinoline synthesis : Reacting anilines with β-ketoesters under Vilsmeier-Haack conditions to form 2-chloroquinoline-3-carboxaldehyde intermediates, followed by reduction (e.g., NaBH₄) to yield the methanol derivative .
- Nucleophilic substitution : Functionalizing pre-formed quinolines with hydroxymethyl groups via Grignard or aldehyde reduction.
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Scalability | Key Limitations |
|---|---|---|---|---|
| Meth-Cohn + Reduction | 60–75 | ≥95% | Moderate | Harsh conditions, byproducts |
| Nucleophilic Addition | 40–55 | 85–90% | Low | Requires pre-functionalized quinoline |
Guidance : Optimize solvent systems (e.g., THF for Grignard reactions) and characterize intermediates via TLC to monitor progress .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
Methodological Answer:
- ¹H/¹³C NMR : Identify the methylol (-CH₂OH) group:
- IR Spectroscopy : O-H stretch (~3200–3600 cm⁻¹), C-O stretch (~1050–1150 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 175 (C₁₀H₉NO⁺) with fragmentation patterns confirming the quinoline backbone.
Guidance : Use deuterated DMSO for NMR to resolve exchangeable protons, and cross-validate with elemental analysis .
Q. What are the primary biological activities reported for this compound, and what assay systems were used?
Methodological Answer: While limited direct studies exist, quinoline derivatives exhibit:
- Antimicrobial Activity : Tested via microbroth dilution (MIC assays) against E. coli and S. aureus .
- Anticancer Potential : MTT assays on human cancer cell lines (e.g., HeLa), with IC₅₀ values correlated to substituent effects.
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based screening).
Guidance : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and validate cytotoxicity in non-cancerous cell lines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or purity levels of this compound across different studies?
Methodological Answer:
- Systematic Replication : Reproduce methods with controlled variables (solvent purity, temperature gradients).
- Advanced Chromatography : Use HPLC-MS to quantify byproducts (e.g., chlorinated side products in Meth-Cohn synthesis) .
- Statistical Analysis : Apply ANOVA to compare yields across ≥3 independent trials, reporting confidence intervals .
Q. Table 2: Common Contradictions and Solutions
| Issue | Probable Cause | Resolution |
|---|---|---|
| Variable yields | Moisture-sensitive intermediates | Use anhydrous conditions, argon atmosphere |
| Purity discrepancies | Inadequate crystallization | Optimize solvent polarity (e.g., EtOH/H₂O) |
Q. What computational modeling approaches are suitable for predicting the reactivity or stability of this compound under varying conditions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict stability under oxidative stress.
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous vs. organic media.
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity .
Guidance : Validate computational predictions with experimental kinetic studies (e.g., Arrhenius plots for degradation rates) .
Q. What strategies optimize the regioselectivity of functionalization reactions involving this compound?
Methodological Answer:
- Catalyst Screening : Use Pd/Cu catalysts for C-H activation at specific positions (e.g., C-4 vs. C-6).
- Directing Groups : Introduce temporary substituents (e.g., -B(OH)₂) to steer electrophilic attacks.
- Solvent Effects : Polar aprotic solvents (DMF) enhance nucleophilic substitution at the hydroxymethyl group .
Q. Table 3: Regioselectivity Optimization Workflow
| Step | Action | Outcome |
|---|---|---|
| 1 | Screen directing groups (e.g., -NH₂) | Identify optimal C-3 functionalization |
| 2 | Vary catalysts (Pd(OAc)₂ vs. CuI) | Achieve >80% selectivity |
| 3 | Characterize via NOESY NMR | Confirm spatial orientation |
Guidance : Document reaction conditions exhaustively (e.g., glovebox use for air-sensitive catalysts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
